(2E)-3-(2-Bromophenyl)acryloyl chloride
Description
Significance of Acyl Halides as Reactive Intermediates
Acyl halides, and specifically acyl chlorides, are among the most reactive derivatives of carboxylic acids. nih.govwikipedia.org This heightened reactivity stems from the electron-withdrawing nature of the halogen atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov Consequently, acyl halides serve as crucial building blocks in organic chemistry for the synthesis of more complex molecules. nih.gov
Their utility is demonstrated in a variety of reactions:
Esterification: They react readily with alcohols to form esters. wikipedia.orgnih.gov
Amidation: Their reaction with ammonia, primary amines, or secondary amines yields amides. wikipedia.orgnih.gov
Anhydride Formation: They can react with carboxylate salts or carboxylic acids to produce acid anhydrides. nih.govwikipedia.org
Friedel-Crafts Acylation: Aromatic acyl halides can be used to acylate aromatic rings in the presence of a Lewis acid catalyst. nih.gov
This versatility makes acyl halides indispensable intermediates in the pharmaceutical, dye, and polymer industries. nih.gov The general reactivity allows for the introduction of specific functional groups into a target molecule, a fundamental strategy in chemical synthesis. nih.govwikipedia.org
Overview of (2E)-3-(2-Bromophenyl)acryloyl chloride in Contemporary Synthetic Methodologies
This compound is a substituted acryloyl chloride, meaning it contains the reactive acryloyl chloride functional group as well as a bromophenyl group. This structure makes it a valuable reagent for introducing the (2E)-3-(2-bromophenyl)acryloyl moiety into other molecules. While specific, widespread applications in published literature are not extensively documented, its chemical nature dictates its potential roles in modern synthesis.
Based on the known reactivity of acryloyl chlorides, this compound is an ideal precursor for synthesizing a range of derivatives through nucleophilic acyl substitution. wikipedia.org For example, it can be reacted with various amines to form a library of N-substituted (2E)-3-(2-bromophenyl)acrylamides. Such acrylamide scaffolds are of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.gov Similarly, its reaction with alcohols would yield the corresponding esters.
The presence of both a bromine atom on the phenyl ring and a reactive double bond, in addition to the acyl chloride group, offers multiple points for further chemical modification, making it a versatile building block in multi-step syntheses.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrClO |
| Molecular Weight | 245.50 g/mol |
| IUPAC Name | (E)-3-(2-bromophenyl)prop-2-enoyl chloride |
| CAS Number | 851664-10-3 |
Data sourced from PubChem CID 20059742. google.com
Table 2: Computed Properties of this compound
| Descriptor | Value |
|---|---|
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 243.92906 Da |
| Topological Polar Surface Area | 17.1 Ų |
Data sourced from PubChem CID 20059742. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-bromophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYOGIMOIFDSAW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2e 3 2 Bromophenyl Acryloyl Chloride
Classical Approaches to Acryloyl Chloride Synthesis
The traditional and most direct method for preparing (2E)-3-(2-Bromophenyl)acryloyl chloride involves the activation of the carboxylic acid group of (2E)-3-(2-Bromophenyl)acrylic acid. This is a fundamental transformation in organic chemistry, widely utilized for the synthesis of various acyl chlorides.
Conversion of Carboxylic Acids to Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride is a crucial step that enhances the reactivity of the carboxyl group, making it susceptible to nucleophilic attack. This activation is necessary for subsequent reactions such as esterification, amidation, and Friedel-Crafts acylation. The general transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.
The precursor, (2E)-3-(2-Bromophenyl)acrylic acid, can be synthesized via methods such as the Heck reaction, which couples an aryl halide with an alkene. For instance, the reaction of o-bromoiodobenzene with acrylic acid in the presence of a palladium catalyst can yield trans-2-bromocinnamic acid. odinity.com
Specific Reagents and Conditions for Acryloyl Chloride Formation
Several reagents are commonly employed for the conversion of carboxylic acids to acyl chlorides, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.
Thionyl Chloride (SOCl₂): This reagent is widely used for the synthesis of acyl chlorides. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion. The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent.
A general procedure for a similar conversion of trans-cinnamic acid to cinnamoyl chloride involves adding the acid in portions to freshly distilled thionyl chloride and heating the mixture. organic-chemistry.org After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride. organic-chemistry.org
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and often offers milder reaction conditions compared to thionyl chloride. The byproducts of the reaction with oxalyl chloride are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gaseous. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The use of oxalyl chloride can be advantageous when dealing with sensitive functional groups. A sustainable method for the synthesis of acryloyl chloride involves the use of near-equimolar amounts of the carboxylic acid and oxalyl chloride with a catalytic amount of DMF at room temperature. nih.gov
| Reagent | Typical Conditions | Byproducts | Advantages |
| Thionyl Chloride (SOCl₂) ** | Reflux in neat reagent or inert solvent | SO₂, HCl | Readily available, effective |
| Oxalyl Chloride ((COCl)₂) ** | Room temperature or gentle heating with catalytic DMF in an inert solvent like DCM | CO₂, CO, HCl | Milder conditions, volatile byproducts |
Advanced Synthetic Strategies for Substituted Acryloyl Chlorides
Modern synthetic methodologies offer more sophisticated approaches to control the regiochemistry and stereochemistry during the synthesis of substituted acryloyl chlorides like this compound.
Regioselective Synthesis of ortho-Substituted Acryloyl Systems
The synthesis of the precursor, (2E)-3-(2-Bromophenyl)acrylic acid, with the bromine atom specifically at the ortho position, is a key challenge that can be addressed by advanced catalytic methods. The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl halide, is a powerful tool for this purpose. matthey.com By selecting an aryl halide with the bromine atom already in the desired ortho position, such as 1-bromo-2-iodobenzene, the regioselectivity of the final product is predetermined. The reaction with acrylic acid would then stereoselectively produce the (E)-isomer of 2-bromocinnamic acid. odinity.com
Furthermore, palladium-catalyzed C-H activation and functionalization reactions have emerged as a powerful strategy for the direct and regioselective halogenation of aromatic compounds. rsc.org While not directly applied to cinnamic acid in the provided context, these methods offer potential for the regioselective synthesis of ortho-brominated cinnamic acid derivatives from cinnamic acid itself, which could then be converted to the acryloyl chloride.
Stereoselective Aspects in this compound Synthesis
Maintaining the (E)-stereochemistry of the double bond during the conversion of (2E)-3-(2-Bromophenyl)acrylic acid to the corresponding acryloyl chloride is crucial. The classical methods using thionyl chloride or oxalyl chloride are generally considered to be stereoretentive for α,β-unsaturated carboxylic acids. The mechanism of these reactions does not typically involve intermediates that would allow for isomerization of the double bond.
The Heck reaction itself, used for the synthesis of the precursor acid, is known for its high trans selectivity when reacting acrylic acid with aryl halides, thus favoring the formation of the desired (E)-isomer. organic-chemistry.org The migratory insertion step in the Heck reaction mechanism is responsible for the observed trans structure of the product. odinity.com
Reactivity and Mechanistic Investigations of 2e 3 2 Bromophenyl Acryloyl Chloride
Nucleophilic Acyl Substitution Reactions
The acryloyl chloride functional group is highly susceptible to attack by nucleophiles, leading to the formation of various carboxylic acid derivatives. This reactivity is a cornerstone of its utility in synthetic chemistry.
The reaction of (2E)-3-(2-Bromophenyl)acryloyl chloride with primary or secondary amines, a process known as aminolysis, readily forms the corresponding amides. This reaction is a fundamental method for creating amide bonds, which are prevalent in pharmaceuticals and biologically active molecules. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acryloyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct.
The Schotten-Baumann technique, a common and standard procedure for synthesizing amides from amines and acyl chlorides, can be applied in this context. researchgate.net This typically involves using an amine with the acyl chloride in the presence of a base at controlled temperatures. researchgate.net The reactivity of acryloyl chlorides with amines is generally high, allowing for the successful formation of the desired amide products. researchgate.net
Table 1: Examples of Amide Bond Formation with this compound
| Amine Reactant | Product | Reaction Conditions |
| Aniline (B41778) | (2E)-N-phenyl-3-(2-bromophenyl)acrylamide | Base (e.g., triethylamine), inert solvent (e.g., dichloromethane), 0 °C to room temperature |
| Diethylamine | (2E)-N,N-diethyl-3-(2-bromophenyl)acrylamide | Base (e.g., pyridine), inert solvent (e.g., THF), 0 °C to room temperature |
| Glycine methyl ester | Methyl N-[(2E)-3-(2-bromophenyl)acryloyl]glycinate | Base (e.g., triethylamine), inert solvent (e.g., DMF), low temperature |
Similar to aminolysis, this compound reacts with alcohols in a process called alcoholysis to yield esters. This esterification reaction is also typically carried out in the presence of a base to scavenge the HCl produced. Traditional conditions often involve chlorinated solvents like chloroform (B151607) or methylene (B1212753) chloride and a tertiary amine base at low temperatures. researchgate.net The choice of solvent can be critical, with dichloromethane (B109758) and THF being common choices. researchgate.net
Table 2: Examples of Esterification with this compound
| Alcohol Reactant | Product | Reaction Conditions |
| Methanol | Methyl (2E)-3-(2-bromophenyl)acrylate | Base (e.g., triethylamine), inert solvent (e.g., diethyl ether), 0 °C |
| Ethanol (B145695) | Ethyl (2E)-3-(2-bromophenyl)acrylate | Base (e.g., pyridine), inert solvent (e.g., dichloromethane), 0 °C |
| Isopropanol | Isopropyl (2E)-3-(2-bromophenyl)acrylate | Base (e.g., triethylamine), inert solvent (e.g., THF), 0 °C |
Carbanions, generated from organometallic reagents such as Grignard reagents or organolithium compounds, can also act as nucleophiles, attacking the carbonyl carbon of the acryloyl chloride. This reaction leads to the formation of ketones. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions, such as addition to the α,β-unsaturated system.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
The acryloyl chloride moiety of this compound can act as an electrophile in Friedel-Crafts acylation reactions. khanacademy.orgmasterorganicchemistry.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the acyl group can be introduced onto an aromatic ring. khanacademy.orgmasterorganicchemistry.com The Lewis acid activates the acryloyl chloride by coordinating to the chlorine atom, generating a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. khanacademy.org This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the corresponding ketone product. khanacademy.orgyoutube.com
This reaction can proceed either intermolecularly, with another aromatic compound, or intramolecularly if a suitable aromatic ring is present within the same molecule, leading to the formation of cyclic ketones. youtube.com Tandem Friedel-Crafts acylation and alkylation reactions of arenes with 2-alkenoyl chlorides have been investigated, which can lead to the formation of dihydrochalcones and 1-indanone (B140024) derivatives. researchgate.net
Cross-Coupling Reactions Involving the Bromophenyl Moiety
The bromine atom on the phenyl ring provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex organic molecules. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov This reaction allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group.
Stille Coupling: The Stille reaction couples the bromophenyl moiety with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and many are commercially available. wikipedia.org While the toxicity of organotin compounds is a concern, the Stille reaction remains a valuable synthetic method. wikipedia.org Additives like lithium chloride or copper(I) salts can sometimes be used to enhance the reaction rate. libretexts.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Reaction Type | Catalyst System | Product |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | (2E)-3-(Biphenyl-2-yl)acryloyl chloride |
| Vinyltributylstannane | Stille | Pd(PPh₃)₄ | (2E)-3-(2-Vinylphenyl)acryloyl chloride |
| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, PPh₃, K₂CO₃ | (2E)-3-(4'-Methoxybiphenyl-2-yl)acryloyl chloride |
Cobalt-Catalyzed Cross-Couplings
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to traditional palladium- or nickel-catalyzed methods for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net These reactions have demonstrated considerable functional group tolerance, enabling the coupling of various organic halides, including aryl bromides, with organometallic reagents. researchgate.net
In the context of this compound, the bromo-substituent on the phenyl ring serves as a handle for such cross-coupling reactions. While specific studies on the cobalt-catalyzed cross-coupling of this exact compound are not extensively detailed in the provided search results, the general principles of cobalt catalysis can be applied. For instance, cobalt(II) chloride, often in the presence of a suitable ligand like 2,2'-bipyridine, can effectively catalyze the coupling of aryl halides with organozinc reagents. nih.govresearchgate.net This methodology has been successfully applied to a variety of (hetero)aryl halides, suggesting its potential applicability to this compound. nih.govresearchgate.net
A proposed general mechanism for cobalt-catalyzed cross-coupling reactions often involves the in-situ reduction of a cobalt(II) precatalyst to a catalytically active cobalt(0) or cobalt(I) species. This is followed by oxidative addition of the aryl halide to the cobalt center, transmetalation with the organometallic coupling partner, and subsequent reductive elimination to afford the cross-coupled product and regenerate the active cobalt catalyst. organic-chemistry.org
Table 1: Examples of Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Halides
| Aryl Halide | Coupling Partner | Cobalt Catalyst System | Product | Yield (%) | Reference |
| Bromoarenes | Alkyl Halides | CoCl₂/Me₄-DACH | Aryl-Alkyl | Good | organic-chemistry.org |
| (Hetero)Aryl Halides | Alkylzinc Reagents | CoCl₂/2,2'-bipyridine | (Hetero)Aryl-Alkyl | Up to 87% | nih.govresearchgate.net |
| Aryl Chlorides | Arylmagnesium Halides | Co(acac)₃ | Biaryl | High | rsc.org |
| Aryl Bromides/Chlorides | Aryl Copper Reagents | Co(II) | Biaryl | - | nih.gov |
Chemoselectivity in Halogenated Aryl Systems
A significant challenge in the cross-coupling of polyhalogenated aromatic compounds is achieving chemoselectivity, which is the selective reaction of one halogen over another. In molecules like this compound, which also contains a chlorine atom in the acryloyl chloride moiety, the selective activation of the C-Br bond over the C-Cl bond is crucial.
Cobalt catalysts have demonstrated unique reactivity and selectivity in cross-coupling reactions. chinesechemsoc.org For instance, highly chemoselective cobalt-catalyzed biaryl coupling reactions between aryl chlorides and arylmagnesium halides have been developed, even in the presence of more traditionally reactive bromoarenes. rsc.org This suggests that with careful selection of the cobalt catalyst and reaction conditions, it may be possible to selectively couple at the aryl bromide position of this compound while leaving the acryloyl chloride group intact for subsequent transformations. The ability to achieve such chemoselectivity is often attributed to the different redox potentials and oxidative addition rates of various carbon-halogen bonds to the cobalt catalytic species. chinesechemsoc.org
Olefin Metathesis and Related Reactions
Olefin metathesis is a powerful and versatile tool for the formation of carbon-carbon double bonds. raineslab.comuwindsor.ca This reaction, typically catalyzed by ruthenium complexes, involves the redistribution of alkylidene fragments between two olefins. uwindsor.camdpi.com
Cross-Metathesis with Acryloyl Chloride Analogues
Acryloyl chloride and its derivatives are excellent substrates for cross-metathesis (CM) reactions. organic-chemistry.orgacs.org This allows for the synthesis of a diverse range of functionalized α,β-unsaturated carbonyl compounds. organic-chemistry.orgacs.org A one-pot process involving the cross-metathesis between an acryloyl chloride analogue and a terminal olefin, followed by the addition of a nucleophile, has been shown to be a highly efficient strategy. organic-chemistry.orgacs.org
This methodology can be applied to this compound. The double bond in the acryloyl moiety can participate in cross-metathesis with various olefin partners. The choice of the ruthenium catalyst is critical for the success of the reaction, with second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts being commonly employed due to their high activity and functional group tolerance. acs.org
Table 2: Cross-Metathesis of Acryloyl Chloride with Terminal Olefins
| Acryloyl Chloride | Olefin Partner | Catalyst | Product Type | Yield (%) | Reference |
| Acryloyl chloride | Terminal olefins | Ruthenium catalyst | α,β-Unsaturated carbonyls | Good | organic-chemistry.orgacs.org |
The success of the cross-metathesis reaction is also dependent on the nature of the olefin partner. Olefins are often classified into different types based on their reactivity in metathesis reactions. wordpress.com Type I olefins, which are typically electron-rich and less sterically hindered, are generally good partners for cross-metathesis with electron-deficient olefins like acryloyl chlorides. rsc.org
Domino and Cascade Reactions Facilitated by Acryloyl Chloride Derivatives
Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. nih.govub.edu The reactive nature of the acryloyl chloride moiety in derivatives like this compound makes them excellent candidates for initiating such reaction cascades.
For instance, the acryloyl chloride can undergo an initial intermolecular reaction, such as a Michael addition or a Diels-Alder reaction, which can then be followed by a series of intramolecular transformations to rapidly build molecular complexity. nih.gov While specific examples of domino reactions starting with this compound are not detailed in the provided search results, the general principles of domino reactions involving α,β-unsaturated carbonyl compounds are well-established. nih.govnih.gov These reactions often proceed through intermediates that can be trapped intramolecularly to form cyclic or polycyclic structures.
Mechanistic Studies of Key Transformation Pathways
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new transformations.
Investigation of Reaction Intermediates
The investigation of reaction intermediates provides crucial insights into the stepwise progression of a chemical reaction. In the context of the transformations discussed, various intermediates can be postulated and, in some cases, experimentally observed or computationally modeled.
For cobalt-catalyzed cross-couplings, the key intermediates are organocobalt species formed through oxidative addition and transmetalation steps. researchgate.net The stability and reactivity of these intermediates dictate the efficiency and selectivity of the catalytic cycle.
In olefin metathesis, the reaction proceeds through the formation of metallacyclobutane intermediates. mdpi.com The structure and stability of these four-membered ring structures, which contain the metal catalyst, determine the outcome of the metathesis reaction, including the stereoselectivity of the newly formed double bond.
In domino reactions, the identification of key intermediates is essential for understanding the entire reaction cascade. researchgate.net For reactions involving acryloyl chloride derivatives, initial adducts from Michael additions or cycloadditions can be considered as key intermediates that trigger subsequent intramolecular events. Spectroscopic techniques and computational studies are often employed to characterize these transient species. researchgate.net The study of carbamoyl (B1232498) chlorides, which are structurally related to acryloyl chlorides, has shown that their solvolysis reactions often proceed through an SN1 mechanism, involving the formation of a carbamoyl cation intermediate. nih.gov
Kinetic Studies of this compound Transformations
The study of reaction kinetics is crucial for understanding the mechanistic pathways of chemical transformations involving this compound. Such investigations provide valuable insights into the factors influencing the rate of reaction, including the nature of the solvent, the nucleophile, and the electronic effects of the substituents on the phenyl ring. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a detailed projection of its expected behavior based on studies of analogous substituted acryloyl and benzoyl chlorides.
Kinetic studies of acyl chloride reactions, such as solvolysis (reaction with the solvent) and aminolysis (reaction with an amine), are typically performed by monitoring the disappearance of the reactant or the appearance of a product over time. This is often achieved using spectroscopic techniques, such as UV-Vis spectrophotometry, where a change in absorbance at a specific wavelength corresponds to a change in concentration of a particular species.
The rate of nucleophilic acyl substitution for compounds like this compound is significantly influenced by the electronic properties of the 2-bromo substituent. The bromine atom exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). In the ortho position, the inductive effect tends to dominate, increasing the electrophilicity of the carbonyl carbon and thus making it more susceptible to nucleophilic attack. This generally leads to an enhanced reaction rate compared to the unsubstituted analogue.
A common method to quantify the effect of substituents on reaction rates is through the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions). For a 2-bromo substituent, the ortho-substituent parameter (σₒ) would be used, though these values can be more complex due to steric effects.
Illustrative Kinetic Data for the Solvolysis of Substituted Cinnamoyl Chlorides
To illustrate the expected kinetic behavior, the following table presents hypothetical but scientifically plausible first-order rate constants (k) for the solvolysis of (2E)-3-(phenyl)acryloyl chloride and its substituted derivatives in a protic solvent, such as 80% aqueous ethanol at 25°C. The data demonstrates the expected electronic influence of substituents at the ortho, meta, and para positions.
| Substituent (X) in (2E)-3-(X-phenyl)acryloyl chloride | Substituent Constant (σ) | Expected Relative Rate Constant (k_rel) |
| H | 0.00 | 1.00 |
| 4-NO₂ | 0.78 | 5.89 |
| 3-NO₂ | 0.71 | 4.90 |
| 2-Br | ~0.2 (ortho value can vary) | ~2.5 (estimated) |
| 4-Cl | 0.23 | 1.62 |
| 3-Cl | 0.37 | 2.29 |
| 4-CH₃ | -0.17 | 0.68 |
| 4-OCH₃ | -0.27 | 0.54 |
Note: The data in this table is illustrative and based on established principles of physical organic chemistry. The relative rate constant for the 2-bromo derivative is an estimation based on the expected dominance of its electron-withdrawing inductive effect, which would accelerate the rate of nucleophilic attack compared to the unsubstituted compound.
Detailed Research Findings from Analogous Systems
Kinetic studies on closely related systems, such as substituted benzoyl chlorides, provide further insight into the probable reactivity of this compound. For instance, the hydrolysis of substituted benzoyl chlorides in aqueous acetone (B3395972) is a well-studied reaction. The data from these studies consistently show that electron-withdrawing groups, such as halogens, accelerate the rate of hydrolysis, while electron-donating groups retard it. The reaction constant (ρ) for this type of reaction is typically positive, indicating that the reaction is favored by the stabilization of a negative charge in the transition state.
The mechanism of these transformations is generally considered to be a nucleophilic acyl substitution. This can proceed through a concerted (SN2-like) or a stepwise (addition-elimination) pathway. For a reactive acyl chloride, the stepwise mechanism involving a tetrahedral intermediate is often favored. The rate-determining step can be either the formation of this intermediate or its breakdown to products. The presence of the 2-bromo substituent in this compound would be expected to influence the stability of this tetrahedral intermediate and the transition states leading to and from it.
Hypothetical Kinetic Data for Aminolysis
The reaction with amines (aminolysis) is another important transformation for acyl chlorides. The following table presents hypothetical second-order rate constants for the reaction of various substituted cinnamoyl chlorides with aniline in a non-polar solvent like benzene (B151609) at 25°C.
| Substituent (X) in (2E)-3-(X-phenyl)acryloyl chloride | Rate Constant (k) x 10⁻³ (L mol⁻¹ s⁻¹) |
| H | 6.5 |
| 4-NO₂ | 45.2 |
| 3-NO₂ | 35.8 |
| 2-Br | 18.5 (estimated) |
| 4-Cl | 11.0 |
| 3-Cl | 15.7 |
| 4-CH₃ | 4.2 |
| 4-OCH₃ | 3.1 |
Note: This data is illustrative and designed to reflect the general trends observed in the aminolysis of substituted acyl chlorides. The rate for the 2-bromo derivative is estimated to be significantly faster than the unsubstituted compound due to the electron-withdrawing nature of bromine.
Applications of 2e 3 2 Bromophenyl Acryloyl Chloride As a Key Synthetic Building Block
Synthesis of Diverse Organic Scaffolds
The reactivity of (2E)-3-(2-Bromophenyl)acryloyl chloride makes it a valuable precursor for synthesizing diverse molecular frameworks. The electrophilic nature of the acyl chloride group enables facile reactions with nucleophiles, while the α,β-unsaturated system allows for addition and cyclization reactions.
Construction of Heterocyclic Compounds (e.g., Benzimidazoles, Benzoxazoles, Pyrazolines)
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a key starting material for several important classes of heterocycles.
Benzimidazoles and Benzoxazoles: The synthesis of benzimidazoles and benzoxazoles often involves the condensation of a carboxylic acid derivative with o-phenylenediamine (B120857) or o-aminophenol, respectively. researchgate.netnih.gov As a highly reactive acylating agent, this compound can react readily with the amino groups of these precursors to form an amide intermediate. This intermediate can then undergo an intramolecular cyclization and dehydration reaction, typically promoted by heat or acid catalysis, to yield the corresponding 2-substituted benzimidazole (B57391) or benzoxazole. This provides a direct route to incorporating the (E)-3-(2-bromophenyl)vinyl moiety into these important heterocyclic systems. organic-chemistry.orgresearchgate.net
Pyrazolines: Pyrazolines are five-membered heterocyclic compounds commonly synthesized via the cyclization reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. ptfarm.plresearchgate.netarabjchem.org this compound is a direct precursor to the necessary 2-bromo-substituted chalcone (B49325). This chalcone can be prepared, for example, through a Friedel-Crafts acylation reaction with an aromatic compound. The subsequent reaction of the resulting chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, leads to the formation of pyrazoline rings through a Michael addition followed by cyclization. dergipark.org.trresearchgate.net This methodology allows for the synthesis of a variety of pyrazolines bearing a 2-bromophenyl substituent, which are investigated for their pharmacological potential. actascientific.com
Formation of Substituted Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. nih.govnih.gov While the classic Claisen-Schmidt condensation is a common method for chalcone synthesis, this compound offers an alternative and versatile route via Friedel-Crafts acylation. organic-chemistry.org
In this reaction, the acryloyl chloride acts as the acylating agent. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can react with an electron-rich aromatic or heteroaromatic compound. youtube.com The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion generated from the acryloyl chloride attacks the aromatic ring, leading to the formation of a new carbon-carbon bond and yielding a ketone. mdpi.com This method directly produces a chalcone derivative where the new aromatic ring is attached to the carbonyl group, providing a powerful tool for creating diverse and complex chalcone structures that may not be easily accessible through other methods. researchgate.net
Preparation of Polymeric Materials and Monomers
The acryloyl chloride functional group is a gateway to the synthesis of acrylate-based monomers and polymers. While the acyl chloride itself is generally too reactive for direct polymerization, it can be easily converted into more stable, polymerizable monomers. By reacting this compound with various alcohols (alcoholysis), a range of (2E)-3-(2-bromophenyl)acrylate esters can be synthesized.
These resulting acrylate (B77674) monomers, containing the bromophenyl group, can then undergo polymerization through standard methods like free-radical polymerization to produce specialty polymers. The incorporation of the bulky and polarizable 2-bromophenyl group into the polymer backbone can significantly influence the material's properties, such as its thermal stability, solubility, and, most notably, its optical characteristics. nii.ac.jp
Precursor for Biologically Active Molecules and Advanced Materials
The derivatives synthesized from this compound are not merely of academic interest; they often form the core structures of molecules with significant practical applications in medicine and material science.
Synthesis of Pharmacologically Relevant Compounds
Many of the organic scaffolds synthesized from this compound are recognized "privileged structures" in medicinal chemistry due to their consistent appearance in biologically active compounds. The 2-bromophenyl moiety can further enhance or modulate this activity.
Chalcones and their derivatives have been extensively studied and are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. nih.govresearchgate.net Likewise, pyrazoline derivatives are associated with numerous biological properties, such as antibacterial, antifungal, analgesic, and anti-inflammatory effects. ptfarm.plresearchgate.net Benzimidazoles are another class of heterocycles known for their diverse therapeutic applications, including antimicrobial and anticancer properties. researchgate.net By serving as a foundational building block for these molecules, this compound is instrumental in the discovery and development of new potential therapeutic agents.
| Molecular Scaffold | Precursor Pathway | Reported Pharmacological Activities |
|---|---|---|
| Substituted Chalcones | Friedel-Crafts Acylation | Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant nih.govnih.govresearchgate.net |
| Pyrazolines | Chalcone Cyclization with Hydrazine | Antibacterial, Antifungal, Anti-inflammatory, Analgesic ptfarm.plresearchgate.netactascientific.com |
| Benzimidazoles | Condensation with o-phenylenediamine | Antimicrobial, Antiviral, Anticancer researchgate.net |
| Benzoxazoles | Condensation with o-aminophenol | Antimicrobial, Anticancer, Anti-inflammatory nih.govresearchgate.net |
Applications in Material Science (e.g., high-refractive index polymers)
In material science, there is a significant demand for high-refractive-index polymers (HRIPs) for applications in advanced optics, such as lenses, optical films, and coatings for photonic devices. wikipedia.org A polymer's refractive index is increased by incorporating structural motifs with high molar refractivity and low molar volume.
The synthesis of monomers from this compound is a promising strategy for creating HRIPs. The presence of the aromatic phenyl ring and, crucially, the heavy bromine atom significantly increases the polarizability and electron density of the monomer unit. aalto.fi According to the Lorentz-Lorenz equation, higher molar refractivity leads to a higher refractive index. When these brominated monomers are polymerized, the resulting material exhibits a significantly higher refractive index compared to standard acrylic polymers. researchgate.netkla.com For instance, polymers containing bromo-substituted aromatic groups have been shown to possess high refractive indices, making them suitable for specialized optical applications. wikipedia.orgscipoly.com
| Structural Feature from Precursor | Contribution to Refractive Index | Polymer Application |
|---|---|---|
| Aromatic Phenyl Ring | High molar refractivity due to π-electrons. | High-Refractive-Index Polymer (HRIP) aalto.fi |
| Bromine Atom | High atomic number and high polarizability increase molar refractivity. wikipedia.org | Optical lenses, coatings, advanced displays. researchgate.net |
| Acrylate Backbone | Provides a polymerizable scaffold with good optical transparency. kla.com | Optical Polymers polysciences.com |
Computational and Spectroscopic Characterization of 2e 3 2 Bromophenyl Acryloyl Chloride and Its Derivatives
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful theoretical framework for investigating the intrinsic properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. For molecules like (2E)-3-(2-Bromophenyl)acryloyl chloride, DFT calculations can map the electron density distribution, revealing sites susceptible to electrophilic or nucleophilic attack.
These calculations help in understanding the molecule's stability and conformational features. The method can be used to optimize the molecular structure, providing precise bond lengths and angles. Furthermore, DFT is employed to calculate various molecular properties that correlate with experimental data, thereby validating the theoretical model. In studies of related compounds, DFT has been used to determine structural, electronic, and reactivity features, often at the B3LYP/6-311+G** level of theory to ensure accuracy. mdpi.com
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.commasterorganicchemistry.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative basis for predicting how a molecule will interact with other chemical species.
Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. |
Spectroscopic Elucidation Techniques
Spectroscopic techniques provide direct experimental evidence for the structure and bonding within a molecule. NMR, IR, and mass spectrometry are indispensable tools for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the vinylic protons (on the C=C double bond) and the aromatic protons of the bromophenyl group. The coupling constants (J values) between the vinylic protons would confirm the (E)-configuration (trans), typically showing a large coupling constant (around 15-16 Hz).
¹³C NMR: Carbon-13 NMR identifies the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the acryloyl chloride group (typically downfield), the two vinylic carbons, and the six carbons of the aromatic ring, including the carbon atom bonded to the bromine.
While specific spectral data for this compound is not detailed in the provided sources, data for closely related compounds, such as other chalcone (B49325) derivatives, illustrate the expected patterns. rsc.org
Table 2: Representative ¹H and ¹³C NMR Data for a Related Cinnamoyl Structure
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 8.18 (d, J = 15.7 Hz, 1H) | Vinylic proton |
| 7.30 - 8.02 (m) | Aromatic protons | |
| ¹³C NMR | 190.14 | Carbonyl carbon (C=O) |
| 143.23 | Vinylic carbon | |
| 122.41 - 137.96 | Aromatic and vinylic carbons | |
| Note: Data is illustrative and based on a similar structure, (E)-3-(2-chlorophenyl)-1-phenyl prop-2-en-1-one, as found in supporting information for a study on related compounds. rsc.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic and Vinylic |
| ~1750 - 1800 | C=O stretch | Acyl Chloride |
| ~1625 | C=C stretch | Alkene |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~970 | C-H bend (out-of-plane) | Trans (E) Alkene |
| ~750 | C-H bend (out-of-plane) | Ortho-disubstituted Aromatic |
| ~600 - 500 | C-Br stretch | Aryl Bromide |
| Note: These are typical frequency ranges for the specified functional groups. wikipedia.orgnist.gov |
The most prominent peak would be the strong carbonyl (C=O) stretch of the acyl chloride group, which appears at a higher frequency than in ketones or esters due to the electron-withdrawing effect of the chlorine atom. wikipedia.org The presence of a peak around 970 cm⁻¹ would provide further evidence for the (E)-configuration of the double bond.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of a unique molecular formula. For this compound (C₉H₆BrClO), HRMS would confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further aiding in structural confirmation.
Table 4: Calculated Exact Mass for HRMS Analysis
| Molecular Formula | Calculated Exact Mass [M]⁺ |
| C₉H₆⁷⁹Br³⁵ClO | 243.9290 |
| Note: The mass is calculated for the most abundant isotopes. |
Advanced Structural Analysis
The solid-state conformation and packing of these molecules are dictated by a combination of intramolecular steric constraints and a variety of intermolecular forces, which can be precisely mapped using single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (XRD) for Molecular Geometry
Single-crystal X-ray diffraction analysis of (2E)-3-(2-bromophenyl)prop-2-enoic acid reveals a monoclinic crystal system with the space group P2₁/c. The analysis provides a high-resolution depiction of the molecule's geometry, including precise bond lengths, bond angles, and torsion angles, which define its three-dimensional shape.
The molecule is nearly planar, a common feature for cinnamic acid derivatives, which facilitates efficient crystal packing. The crystal structure confirms the (E)-configuration about the C=C double bond. The unit cell parameters provide the fundamental repeating unit of the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.516(3) |
| b (Å) | 4.018(1) |
| c (Å) | 17.018(4) |
| β (°) | 99.64(1) |
| Volume (ų) | 844.1(3) |
| Z | 4 |
Selected bond lengths and angles within the molecule highlight the interplay of hybridization and electronic effects. The torsion angle between the phenyl ring and the acrylic acid moiety indicates a slight twist from perfect planarity, likely due to steric hindrance from the ortho-bromo substituent.
| Bond/Angle | Value |
|---|---|
| C-Br (Å) | 1.898(4) |
| C=C (Å) | 1.335(6) |
| C-C (Å) (vinyl-carboxyl) | 1.469(6) |
| C=O (Å) | 1.220(5) |
| C-O (Å) | 1.311(5) |
| C-C-C (vinyl) (°) | 127.3(4) |
| O=C-O (°) | 122.9(4) |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of (2E)-3-(2-bromophenyl)prop-2-enoic acid is primarily directed by strong hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules. These interactions form classic centrosymmetric carboxylic acid dimers, a highly robust and common supramolecular synthon.
Specifically, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R²₂(8) ring motif. This strong hydrogen bonding is the principal force driving the formation of one-dimensional chains within the crystal lattice.
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|---|
| Hydrogen Bond | O-H···O=C | 2.645(4) | 174(5) | -x, -y+1, -z+1 |
| C-H···O Interaction | C-H···O=C | 3.3-3.5 | ~150-160 | Various |
The interplay of these varied intermolecular forces results in a well-defined three-dimensional architecture that dictates the macroscopic properties of the crystalline material.
Future Research Directions and Unexplored Reactivity
Novel Catalytic Systems for (2E)-3-(2-Bromophenyl)acryloyl chloride Reactions
The development of novel catalytic systems can significantly enhance the efficiency, selectivity, and scope of reactions involving this compound. Future research could focus on organocatalysis and transition-metal catalysis to control its reactivity. For instance, chiral amine or phosphine (B1218219) catalysts could be employed for asymmetric acylations or conjugate additions. Transition-metal catalysts, particularly those based on palladium, copper, or nickel, could facilitate cross-coupling reactions at the C-Br bond, allowing for the introduction of various functional groups.
Research into catalysts for the synthesis of the acryloyl chloride itself is also a promising avenue. While traditional methods may use reagents like thionyl chloride or oxalyl chloride, catalytic approaches could offer a more sustainable alternative. nih.gov For instance, systems using catalytic amounts of DMF have been shown to be effective for the synthesis of other acid chlorides and could be adapted for this specific compound. nih.gov
Table 1: Potential Catalytic Systems and Reactions
| Catalyst Type | Example Reaction | Potential Advantages |
|---|---|---|
| Chiral Amines (e.g., DMAP derivatives) | Asymmetric acylation of alcohols | High enantioselectivity, metal-free conditions |
| Palladium Complexes (e.g., Pd(PPh₃)₄) | Suzuki or Sonogashira cross-coupling | C-C bond formation at the bromophenyl ring |
| N-Heterocyclic Carbenes (NHCs) | Catalytic amidation or esterification | High efficiency, mild reaction conditions |
Stereocontrol in Complex Molecular Architectures Utilizing the Compound
Achieving stereocontrol is a central goal in modern organic synthesis. The pro-chiral nature of the double bond in this compound offers opportunities for developing stereoselective transformations. Future work could explore the use of chiral auxiliaries or catalysts to control the facial selectivity of reactions such as Michael additions, cycloadditions, and epoxidations.
For example, asymmetric 1,4-conjugate addition of nucleophiles to the α,β-unsaturated system could be achieved using chiral organocatalysts or transition-metal complexes with chiral ligands. Similarly, enantioselective Diels-Alder reactions could provide access to complex polycyclic structures with multiple stereocenters. The application of chiral vanadyl complexes, which have been successful in the asymmetric cross-coupling of other olefins, represents a viable strategy for achieving high enantiomeric excess in radical-type additions. nih.govmdpi.com
Exploration of Photoredox and Electrochemical Applications
Modern synthetic methods increasingly rely on photoredox and electrochemical techniques to access novel reactivity. The presence of a carbon-bromine bond and an electron-deficient π-system makes this compound an excellent candidate for such investigations.
In the realm of photoredox catalysis, visible-light-mediated atom transfer radical addition (ATRA) could be explored. diva-portal.org The C-Br bond could be homolytically cleaved by a photogenerated radical, which could then add to alkenes or alkynes. Furthermore, the acryloyl moiety could act as a radical acceptor in various photoredox-catalyzed coupling reactions.
Electrochemical methods offer a green and efficient alternative for synthesis. The electrochemical oxidation of diselenides in the presence of acryloyl chlorides has been shown to produce selenyl imidazo[2,1-b]thiazinones, suggesting that this compound could be used in similar multicomponent reactions under electrochemical conditions. rsc.org This approach avoids the need for chemical oxidants and often proceeds under mild conditions. rsc.org
Integration into Flow Chemistry and Sustainable Synthesis
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly reactive or unstable intermediates like acid chlorides. researchgate.netacs.org The synthesis and subsequent in situ reaction of this compound in a continuous-flow system could mitigate the risks associated with its handling and storage. nih.gov
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.govpharmtech.com For example, the preparation of acryloyl chlorides from their corresponding carboxylic acids has been successfully demonstrated in microreactor setups, achieving nearly full conversion within minutes. nih.govresearchgate.net This methodology could be directly applied to the synthesis of this compound, enabling its on-demand generation for subsequent transformations in a telescoped process. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and improving process safety. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Acryloyl Chlorides
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Potential for thermal runaway and accumulation of hazardous reagents. | Enhanced heat transfer and small reaction volumes improve safety. researchgate.net |
| Efficiency | Often requires longer reaction times and workup procedures. | Shortened residence times (minutes) and potential for in-line purification. nih.govresearchgate.net |
| Scalability | Scaling up can be challenging and require significant process redesign. | Straightforward scaling by running the system for longer periods ("scaling out"). acs.org |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. nih.gov |
Expanding the Scope of Derivatives for Functional Materials Development
The unique combination of a polymerizable acryloyl group and an electronically active bromophenyl moiety makes this compound a promising monomer for the development of novel functional materials. The bromo-substituent can be further functionalized post-polymerization, or it can be used to tune the electronic properties of the resulting polymer.
Derivatives of this compound could be used to synthesize conducting polymers, photoactive materials, or specialized hydrogels. nih.gov For instance, electropolymerization or chemical oxidative polymerization could yield polymers with conjugated backbones, potentially exhibiting interesting electrical and optical properties. nih.govresearchgate.net The introduction of side groups via substitution at the phenyl ring could be used to enhance solubility and processability, which are common challenges in the field of conducting polymers. kulturkaufhaus.de The resulting materials could find applications in sensors, organic electronics, and biomedical devices. nih.govekb.eg
Q & A
Basic: What are the recommended synthetic routes for (2E)-3-(2-bromophenyl)acryloyl chloride, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic acyl substitution or cross-coupling reactions. For example, a Negishi acylative cross-coupling protocol can be adapted using (2E)-3-(2-bromophenyl)acrylic acid as a precursor. The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the acyl chloride. Key optimization steps include:
- Maintaining strict anhydrous conditions to prevent hydrolysis.
- Using catalytic dimethylformamide (DMF) to accelerate the reaction.
- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy for carbonyl chloride formation (~1800 cm⁻¹).
Purification is achieved through vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) .
Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Structural characterization involves:
- NMR Spectroscopy :
- ¹H NMR : Confirm the (E)-stereochemistry via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons).
- ¹³C NMR : Identify carbonyl (δ ~170 ppm) and bromophenyl carbons.
- X-Ray Crystallography : Single-crystal analysis resolves bond lengths and angles. Use SHELX programs (e.g., SHELXL for refinement) to handle heavy atoms (Br) and validate stereochemistry .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (expected m/z ≈ 259–261 for [M⁺]).
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of toxic fumes (HCl, acryloyl chloride vapors).
- Storage : Keep in sealed, dry containers under inert gas (argon) at 2–8°C.
- Waste Disposal : Neutralize with cold sodium bicarbonate before transferring to halogenated waste containers. Follow GHS Hazard Codes C (corrosive) and risk phrase R34 (causes burns) .
Advanced: How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The 2-bromophenyl group:
- Activates the Acryloyl Carbonyl : The meta-bromo substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., in amidation or esterification).
- Directs Cross-Coupling : In Pd-catalyzed reactions (e.g., Negishi or Suzuki), the bromine acts as a leaving group, enabling aryl-aryl bond formation. Kinetic studies using DFT calculations or Hammett parameters (σ⁺) can quantify electronic effects .
- Steric Effects : The ortho-bromo substituent may hinder approach of bulky nucleophiles, requiring ligand optimization (e.g., bulky phosphines for Pd catalysts).
Advanced: What challenges arise in determining the crystal structure of this compound, and how are they resolved?
Methodological Answer:
Key challenges include:
- Heavy Atom Effects : Bromine’s high electron density causes absorption errors. Mitigate using Mo-Kα radiation (λ = 0.71073 Å) and empirical absorption corrections in SHELXL .
- Disorder in the Acryloyl Chain : Apply restraints (e.g., DELU, SIMU) during refinement to model thermal motion.
- Enantiomorph Polarity : Use Flack’s x parameter (superior to Rogers’ η) to distinguish enantiomers in near-centrosymmetric structures. Refine with TWIN/BASF commands in SHELXL .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
Methodological Answer:
Derivatization : Synthesize analogs (e.g., amides, esters) via reaction with amines/alcohols.
Biological Assays :
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ quantification).
- Enzyme Inhibition : Tyrosinase or ACE inhibition assays (UV-Vis kinetic monitoring).
SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Br vs. OCH₃) with activity using multivariate regression or CoMFA models. For example, methoxy groups enhance antioxidant capacity, while bromine improves lipophilicity for membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
